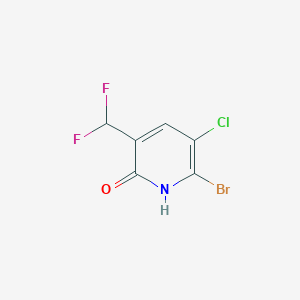
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is a heterocyclic compound with the molecular formula C6H3BrClF2NO This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The process typically involves multiple purification steps, including crystallization and chromatography, to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-(trifluoromethyl)-2-pyridinol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-2,3-difluorophenol: Contains bromine and fluorine atoms but lacks the pyridine ring.
Uniqueness
6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H3BrClF2NO |
|---|---|
Molekulargewicht |
258.45 g/mol |
IUPAC-Name |
6-bromo-5-chloro-3-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-3(8)1-2(5(9)10)6(12)11-4/h1,5H,(H,11,12) |
InChI-Schlüssel |
BPVRMWDTUHQCSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1Cl)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
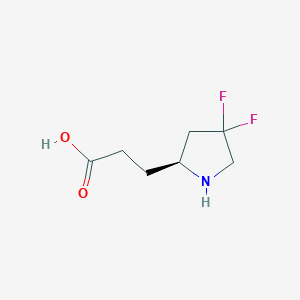
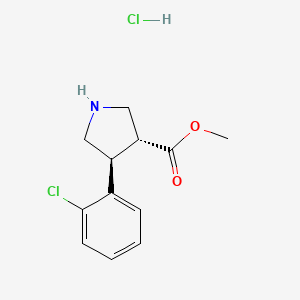
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)


![6-Bromo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13089109.png)
![4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13089110.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)
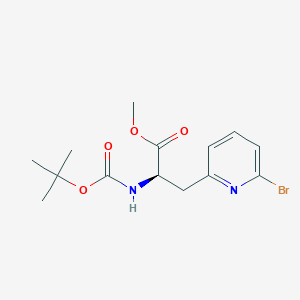
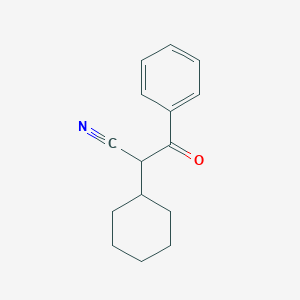
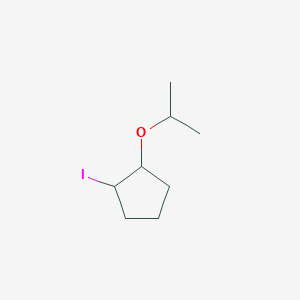

![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)
